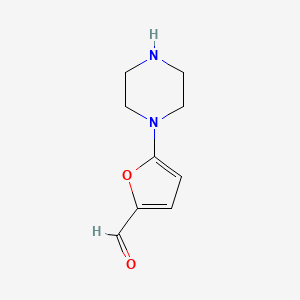![molecular formula C8H16N2 B13236493 1-Azabicyclo[3.3.1]nonan-5-amine](/img/structure/B13236493.png)
1-Azabicyclo[3.3.1]nonan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[331]nonan-5-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom integrated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.3.1]nonan-5-amine can be synthesized through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines . This method utilizes δ-C-carbonylation of tertiary alkylamines and the synthesis of lactams, which can be achieved through radical C-carboxylation of branched alkanes. The reaction typically requires high pressure of carbon monoxide to ensure cyclization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to scale up the laboratory methods.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azabicyclo[3.3.1]nonan-5-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with various nucleophiles, forming oximes, hydrazones, and azines.
Common Reagents and Conditions:
Oxidation: Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonan-N-oxyl.
Reduction: Sodium triacetoxyhydridoborate.
Substitution: Hydroxylamine, hydrazine hydrate.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Oximes, hydrazones, and azines.
Applications De Recherche Scientifique
1-Azabicyclo[3.3.1]nonan-5-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[3.3.1]nonan-5-amine involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. For example, its derivatives can act as inhibitors or activators of certain enzymes, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[3.3.1]nonan-5-amine can be compared with other similar compounds, such as:
3-Azabicyclo[3.3.1]nonan-9-ones: These compounds share a similar bicyclic structure but differ in functional groups, leading to variations in reactivity and applications.
9-Azabicyclo[3.3.1]nonan-N-oxyl: This compound is used in oxidation reactions and has distinct chemical properties compared to this compound.
The uniqueness of this compound lies in its specific bicyclic framework and the presence of an amine group, which imparts unique reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
1-azabicyclo[3.3.1]nonan-5-amine |
InChI |
InChI=1S/C8H16N2/c9-8-3-1-5-10(7-8)6-2-4-8/h1-7,9H2 |
Clé InChI |
JTTKVQILGZKXRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCCN(C1)C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




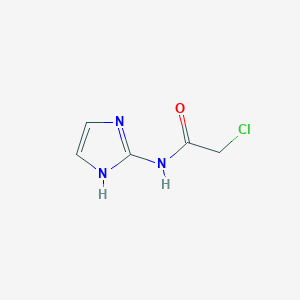
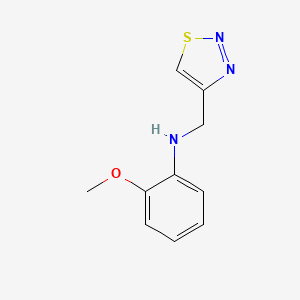

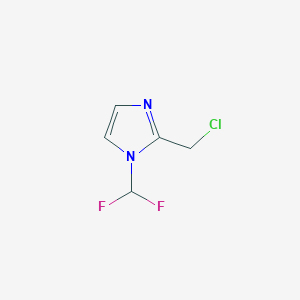


![Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13236463.png)
![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13236464.png)
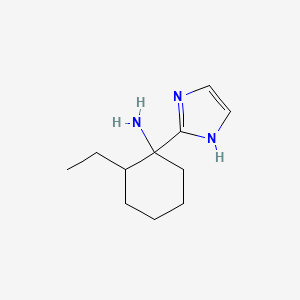
![Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13236475.png)
